![molecular formula C10H12ClN3OS B6628439 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol is a compound that belongs to the family of thieno[2,3-d]pyrimidine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol involves the inhibition of JAK2 and SYK enzymes. These enzymes are involved in the activation of various signaling pathways that regulate cellular processes such as cell growth, differentiation, and immune response. Inhibition of these enzymes can lead to the suppression of these pathways, which can potentially lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to exhibit inhibitory activity against JAK2 and SYK enzymes, which can lead to the suppression of various cellular processes such as cell growth, differentiation, and immune response. In addition, it has been shown to exhibit anti-inflammatory and immunomodulatory effects, which can potentially lead to the development of new therapies for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol in lab experiments is its potential to inhibit JAK2 and SYK enzymes, which can lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Orientations Futures
There are several future directions for the study of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol. One direction is the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases based on its inhibitory activity against JAK2 and SYK enzymes. Another direction is the evaluation of its potential toxicity and side effects in preclinical and clinical trials. Additionally, future studies can focus on the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol involves the reaction of 2-aminothiophene-3-carboxamide with 2-chloro-4-ethylamino-5-methylpyrimidine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol has been studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against certain enzymes such as Janus kinase 2 (JAK2) and spleen tyrosine kinase (SYK). These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and immune response. Inhibition of these enzymes can potentially lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-2-14(4-5-15)8-7-3-6-16-9(7)13-10(11)12-8/h3,6,15H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFBNWYXRFYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C2C=CSC2=NC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
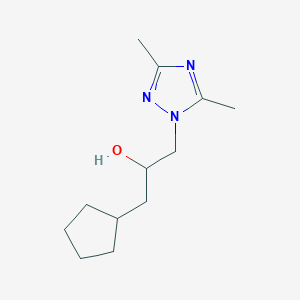
![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
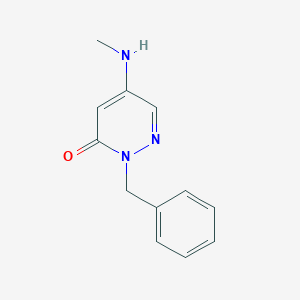
![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)
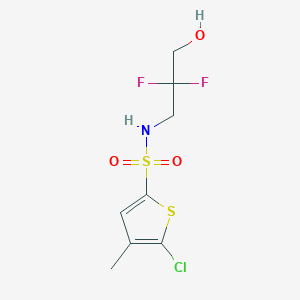
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
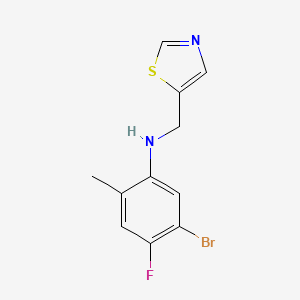
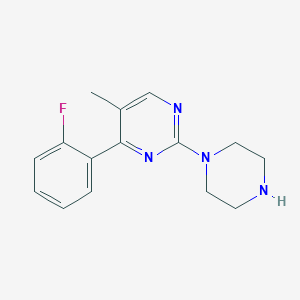
![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
